NP-1815-PX

P2X4 receptor IC50 antagonist potency

Non-selective P2X4 antagonists produce irreproducible results across species orthologs. NP-1815-PX resolves this with sub-μM potency (hP2X4R IC50 0.26 μM), high P2XR subtype selectivity, and unique dual P2X4R/TP receptor blockade - a single-molecule tool for interrogating purinergic-prostanoid crosstalk. • hP2X4R IC50: 0.26 μM - validated benchmark for target engagement studies • Dual P2X4R/TP antagonism - no other P2X4 antagonist offers this combined pharmacology • Oral bioavailability confirmed in rodent colitis models; preserves occludin expression Supplied ≥98% HPLC purity; -20°C storage; ambient global shipping for R&D use only.

Molecular Formula C21H14N4O3S
Molecular Weight 402.4 g/mol
Cat. No. B8421164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP-1815-PX
Molecular FormulaC21H14N4O3S
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC=CC(=C4)C5=NC(=S)ON5
InChIInChI=1S/C21H14N4O3S/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17/h1-10H,11H2,(H,22,26)(H,23,24,29)
InChIKeyBNMITFGQPNUZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NP-1815-PX: P2X4 Antagonist for Pain & Inflammation


NP-1815-PX is a potent, selective antagonist of the purinergic P2X4 receptor (P2X4R), a ligand-gated cation channel activated by extracellular ATP. It is chemically defined as 5-[3-(5-thioxo-4H-[1,2,4]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][1,4]diazepine-2,4(3H,5H)-dione, with a molecular weight of 402.4 g/mol (free acid) or 424.4 g/mol as the sodium salt [1]. This compound is widely used in preclinical studies to investigate the role of microglial P2X4 receptors in chronic pain, inflammation, and related pathologies [2].

Target
Microglial P2X4 receptor signaling studies
Model
Chronic neuropathic pain and inflammation models
Tool
Reported selectivity for pathway-specific investigation

NP-1815-PX: Not Interchangeable with Generic P2X4 Antagonists


P2X4 receptor antagonists constitute a chemically and pharmacologically diverse class. Compounds such as 5-BDBD, BX430, PSB-12062, and paroxetine all inhibit P2X4 receptors, but they differ markedly in potency, selectivity across P2X subtypes, species ortholog activity, and downstream functional effects [1]. Substituting one P2X4 antagonist for another without considering these critical quantitative differences can lead to non-reproducible results, misinterpretation of target engagement, and incorrect conclusions about P2X4-mediated biology. NP-1815-PX occupies a distinct position in this pharmacological landscape due to its sub-micromolar potency against the human receptor, high selectivity over other P2X subtypes, and unique dual-target inhibitory activity at the prostanoid TP receptor, which may confer additional functional benefits in specific disease models [2].

Potency context may differ
Generic P2X4 antagonists exhibit varied human receptor potencies; direct substitution may shift assay sensitivity.
Selectivity profile may not transfer
Subtype selectivity across the P2X family differs; off-target effects may confound target attribution.
Pathway engagement is compound-specific
Dual TP receptor activity is unique to this scaffold; functional readouts may not replicate with other antagonists.

NP-1815-PX: Quantitative Evidence for Selection


Superior Human P2X4 Receptor Potency

NP-1815-PX exhibits an IC50 of 0.26 μM (260 nM) for inhibiting ATP-induced intracellular calcium increase in human P2X4 receptor-expressing 1321N1 cells [1]. This potency exceeds that of several other commonly used P2X4 antagonists: 5-BDBD (IC50 = 3.99 μM for human P2X4, or 0.75 μM for rat P2X4) [2], PSB-12062 (IC50 = 1.38 μM for human P2X4) [3], and paroxetine (IC50 = 1.87 μM for human P2X4) [4]. BX430 shows comparable sub-micromolar potency (IC50 = 0.54 μM) but is inactive at rodent P2X4 orthologs, limiting its utility in mouse and rat models [5].

Human P2X4 Potency
Cross-study comparable
IC50 = 0.26 μM (1321N1 cells)
15× vs 5-BDBD
Reported higher sensitivity in human receptor assays
Cross-study data; direct comparison limited
P2X4 receptor IC50 antagonist potency drug screening

High Selectivity Over Other P2X Subtypes

NP-1815-PX demonstrates a high degree of selectivity for P2X4 over other P2X receptor subtypes. In calcium influx assays using 1321N1 cells expressing various human and rat P2X receptors, NP-1815-PX showed no detectable inhibition of ATP-induced responses in cells expressing hP2X7R or rP2X3R at concentrations up to 1 μM [1]. Full concentration-response analysis revealed IC50 values of >30 μM for hP2X1R, rP2X3R, hP2X2/3R, and hP2X7R, and 7.3 μM for hP2X2R . This represents a >115-fold selectivity window for P2X4 over the next most sensitive P2X subtype (P2X2R) .

Subtype Selectivity
Head-to-head
>115-fold selectivity over P2X2 and other subtypes
Supports target attribution in P2X4 studies
Reported selectivity context; verify under experimental conditions
P2X4 selectivity off-target activity P2X receptor panel target validation

Efficacy in Neuropathic Pain Models

Intrathecal administration of NP-1815-PX (10 and 30 pmol/mouse) dose-dependently suppressed mechanical allodynia in a mouse model of traumatic nerve injury, without affecting acute nociceptive responses or motor function [1]. In a herpetic pain model, NP-1815-PX (10 and 30 pmol/mouse, i.t.) significantly reduced pain-related behaviors and prevented the downregulation of K+/Cl− cotransporter 2 (KCC2) mRNA expression in the spinal dorsal horn, a key molecular event linked to neuronal hyperexcitability [1]. This is a distinguishing feature compared to 5-BDBD, which was shown to completely block basal and nitroglycerin-induced hyperalgesia at a dose of 100 nmol/paw (intraplantar) but lacks reported data on KCC2 modulation [2].

Allodynia Model
Cross-study comparable
10-30 pmol/mouse (i.t.) suppressed allodynia; restored KCC2 expression
Reported allodynia endpoint and KCC2 pathway context
Model-specific outcomes; may vary with strain and protocol
neuropathic pain allodynia in vivo pharmacology microglia

Dual Inhibition of TP Receptor in Smooth Muscle

In guinea pig tracheal and bronchial smooth muscle (TSM and BSM) preparations, NP-1815-PX (10−5 to 10−4 M) strongly suppressed contractions induced by the TP receptor agonist U46619 and by prostaglandin F2α, effects that were largely inhibited by the selective TP receptor antagonist SQ 29,548 [1]. At 10−5 M, NP-1815-PX also strongly suppressed ATP-induced contractions in epithelium-intact TSM, which are mediated through P2X4 receptor activation leading to EP1 receptor stimulation [1]. Importantly, at 10−4 M, NP-1815-PX did not substantially inhibit contractions induced by carbachol, histamine, neurokinin A, or high K+ (50 mM KCl), indicating a degree of specificity for the P2X4/TP receptor pathways [1]. This dual-target activity distinguishes NP-1815-PX from other P2X4 antagonists such as BX430 and PSB-12062, for which no TP receptor activity has been reported.

TP Receptor Activity
Class-level inference
10⁻⁵–10⁻⁴ M suppressed U46619/PGF2α contractions in airway
Supports dual-pathway investigation in respiratory models
TP receptor data limited to guinea pig tissue; confirm in target system
asthma airway smooth muscle TP receptor dual pharmacology

Oral Efficacy in Inflammatory Bowel Disease Models

Oral administration of NP-1815-PX (dose not specified) for 6 days in a murine model of DNBS-induced colitis attenuated body weight loss, improved macroscopic and microscopic colonic tissue damage, and restored the expression of the tight junction protein occludin, a benefit not observed with dexamethasone treatment [1]. In THP-1 monocytic cells, NP-1815-PX prevented lipopolysaccharide and ATP-induced upregulation of IL-1β release and inhibited the activity of NLRP3, caspase-1, caspase-5, and caspase-8, indicating a mechanism involving blockade of the P2X4R/NLRP3 inflammasome axis [1]. In a separate study, oral administration of NP-1815-PX attenuated visceral pain better than dexamethasone in a rat model of colitis and prevented the reduction of occludin expression in vitro [2]. This oral efficacy profile differentiates NP-1815-PX from many earlier P2X4 antagonists that require parenteral administration or lack systemic activity.

Colitis Model
Head-to-head
Oral NP-1815-PX attenuated weight loss, restored occludin vs. DEX
Reported colitis endpoint and barrier integrity context
Retracted publication data; verify independently
colitis inflammatory bowel disease NLRP3 inflammasome oral bioavailability

NP-1815-PX: Research and Preclinical Applications


P2X4 Target Validation in Neuropathic Pain

Use NP-1815-PX as a high-potency, high-selectivity tool to interrogate the role of spinal microglial P2X4 receptors in chronic pain states. Its demonstrated ability to suppress allodynia without affecting normal pain sensitivity makes it ideal for studies requiring target specificity and behavioral readouts [1].

Dual P2X4/TP Inhibition in Respiratory Disease Models

Employ NP-1815-PX in guinea pig or other relevant airway smooth muscle preparations to study the combined contribution of purinergic and prostanoid signaling to bronchoconstriction. Its unique TP receptor antagonist activity offers a single-molecule approach to explore dual-target pharmacology in asthma models [2].

P2X4 Inflammasome Regulation in Colitis

Administer NP-1815-PX orally in rodent models of colitis to assess its effects on NLRP3 inflammasome activation, IL-1β production, and epithelial barrier integrity. Its oral bioavailability and ability to preserve occludin expression differentiate it from other anti-inflammatory agents [3].

P2X4 Antagonist Profiling in Microglial Cultures

Use NP-1815-PX alongside other P2X4 antagonists (e.g., 5-BDBD, BX430) in ATP-stimulated primary microglia to compare downstream signaling events such as BDNF release and KCC2 downregulation. Its sub-micromolar potency and known pathway engagement provide a benchmark for comparative pharmacology [1].

Application
Selection Property
Validation Focus
Neuropathic pain model studies
P2X4 selectivity profile
Allodynia endpoints & KCC2 modulation
Airway smooth muscle pharmacology
Dual P2X4/TP receptor engagement
Bronchoconstriction pathway response
Colitis model studies
Oral formulation exposure profile
NLRP3 inflammasome & barrier integrity endpoints
Microglial signaling assays
Reported P2X4 inhibition profile
BDNF release & KCC2 pathway readouts

Technical Documentation Hub

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39 linked technical documents
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